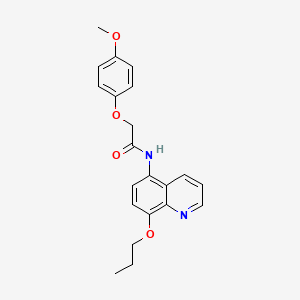
2-(4-methoxyphenoxy)-N-(8-propoxyquinolin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenoxy)-N-(8-propoxyquinolin-5-yl)acetamide is an organic compound that belongs to the class of acetamides It features a complex structure with a methoxyphenoxy group, a propoxyquinoline moiety, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-(8-propoxyquinolin-5-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Methoxyphenoxy Intermediate: Starting with 4-methoxyphenol, it can be reacted with an appropriate halogenated acetic acid derivative to form the methoxyphenoxyacetic acid.
Quinoline Derivative Preparation: The quinoline moiety can be synthesized through various methods, such as the Skraup synthesis or Friedländer synthesis, using appropriate starting materials.
Coupling Reaction: The methoxyphenoxyacetic acid can then be coupled with the quinoline derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the final acetamide compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further oxidation to form a carbonyl group.
Reduction: The nitro group (if present) on the quinoline ring can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of phenolic or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate for various therapeutic areas.
Materials Science: As a building block for the synthesis of advanced materials.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenoxy)acetamide: Lacks the quinoline moiety.
N-(8-propoxyquinolin-5-yl)acetamide: Lacks the methoxyphenoxy group.
2-(4-hydroxyphenoxy)-N-(8-propoxyquinolin-5-yl)acetamide: Has a hydroxyl group instead of a methoxy group.
Uniqueness
The unique combination of the methoxyphenoxy and propoxyquinoline moieties in 2-(4-methoxyphenoxy)-N-(8-propoxyquinolin-5-yl)acetamide may confer distinct chemical and biological properties, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C21H22N2O4 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-N-(8-propoxyquinolin-5-yl)acetamide |
InChI |
InChI=1S/C21H22N2O4/c1-3-13-26-19-11-10-18(17-5-4-12-22-21(17)19)23-20(24)14-27-16-8-6-15(25-2)7-9-16/h4-12H,3,13-14H2,1-2H3,(H,23,24) |
InChI Key |
YYVIIDCPBZCFRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C2C(=C(C=C1)NC(=O)COC3=CC=C(C=C3)OC)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















